molecular formula C9H18N2O2 B12948292 tert-Butyl (((1S,2R)-2-aminocyclopropyl)methyl)carbamate

tert-Butyl (((1S,2R)-2-aminocyclopropyl)methyl)carbamate

Cat. No.: B12948292
M. Wt: 186.25 g/mol
InChI Key: GJMNXRGGCJFUCQ-NKWVEPMBSA-N
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Description

tert-Butyl (((1S,2R)-2-aminocyclopropyl)methyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclopropyl ring bearing an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (((1S,2R)-2-aminocyclopropyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropylamine derivative under controlled conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor technology. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (((1S,2R)-2-aminocyclopropyl)methyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to yield the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the carbamate group results in the formation of primary amines .

Scientific Research Applications

tert-Butyl (((1S,2R)-2-aminocyclopropyl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (((1S,2R)-2-aminocyclopropyl)methyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, potentially inhibiting their function. The carbamate moiety can also interact with enzymes, leading to modifications in their activity. These interactions can affect various biochemical pathways, making the compound useful in research applications .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl [(1S,2R)-2-aminocyclohexyl]carbamate
  • tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
  • tert-Butyl carbamate

Uniqueness

tert-Butyl (((1S,2R)-2-aminocyclopropyl)methyl)carbamate is unique due to its specific structural features, such as the presence of a cyclopropyl ring and an amino group.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

tert-butyl N-[[(1S,2R)-2-aminocyclopropyl]methyl]carbamate

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-6-4-7(6)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m0/s1

InChI Key

GJMNXRGGCJFUCQ-NKWVEPMBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@H]1N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC1N

Origin of Product

United States

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